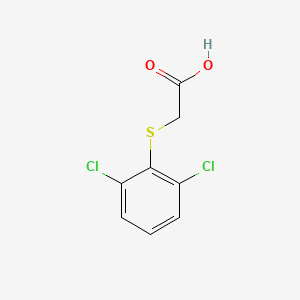

(2,6-Dichlorophenylthio)Acetic Acid

Übersicht

Beschreibung

(2,6-Dichlorophenylthio)Acetic Acid is an organic compound with the molecular formula C8H6Cl2O2S It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a (2,6-dichlorophenylthio) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenylthio)Acetic Acid typically involves the reaction of 2,6-dichlorothiophenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the thiol group. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of catalysts, such as transition metal complexes, can also enhance the reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Dichlorophenylthio)Acetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.

Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, alkoxides, and other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2,6-Dichlorophenylthio)Acetic Acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and cancer.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2,6-Dichlorophenylthio)Acetic Acid involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dichlorophenylacetic Acid: Similar in structure but lacks the thio group.

2,6-Dichlorothiophenol: Contains the thiol group but lacks the acetic acid moiety.

2,6-Dichlorobenzoic Acid: Similar aromatic ring structure but with a carboxylic acid group directly attached to the ring.

Uniqueness

(2,6-Dichlorophenylthio)Acetic Acid is unique due to the presence of both the (2,6-dichlorophenylthio) group and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Biologische Aktivität

(2,6-Dichlorophenylthio)Acetic Acid (DCA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

DCA has the molecular formula C₈H₆Cl₂O₂S and is characterized by the presence of a dichlorophenylthio group attached to an acetic acid moiety. Its synthesis typically involves the nucleophilic substitution reaction between 2,6-dichlorothiophenol and chloroacetic acid under basic conditions, often utilizing sodium or potassium hydroxide as catalysts. The reaction is conducted at elevated temperatures to ensure high yield and purity.

Biological Activity Overview

Research indicates that DCA exhibits a range of biological activities, including:

- Antimicrobial Properties : DCA has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Studies have demonstrated that DCA can significantly reduce inflammation in animal models.

- Analgesic Activity : In acetic acid-induced writhing tests, DCA has shown considerable analgesic effects comparable to standard analgesics like morphine .

The mechanisms underlying the biological activity of DCA are multifaceted:

- Enzyme Inhibition : DCA may inhibit specific enzymes involved in inflammatory pathways, leading to reduced pain and swelling.

- Cellular Pathway Interaction : The compound can interfere with cellular signaling pathways that regulate cell division and apoptosis, which is particularly relevant in cancer research .

Antimicrobial Activity

A study evaluated the antimicrobial effects of DCA against several bacterial strains. The results indicated that DCA exhibited significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for developing new antibiotics.

Anti-inflammatory and Analgesic Effects

In a series of experiments using carrageenan-induced paw edema models in rats, DCA demonstrated notable anti-inflammatory activity. The compound significantly reduced paw swelling compared to control groups. Additionally, in acetic acid-induced writhing tests on mice, DCA exhibited an inhibition rate of approximately 74% at a dosage of 300 mg/kg, highlighting its analgesic properties .

| Treatment | Dose (mg/kg) | Early Phase Inhibition (%) | Late Phase Inhibition (%) |

|---|---|---|---|

| Negative Control | 3 ml/kg | - | - |

| Morphine | 5 | 83.07 | 92.94 |

| This compound | 150 | 48.71 | 72.19 |

| 300 | 74.35 | 88.38 |

Case Studies

- Inflammation Models : In studies involving carrageenan-induced inflammation, DCA was administered at various doses to assess its anti-inflammatory effects. Results indicated a dose-dependent response where higher doses correlated with greater reductions in inflammation .

- Analgesic Testing : The efficacy of DCA was compared with standard analgesics using the acetic acid writhing test. Results showed that DCA significantly reduced writhing responses in treated mice, suggesting its effectiveness as an analgesic agent .

Eigenschaften

IUPAC Name |

2-(2,6-dichlorophenyl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2S/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNRRSJGOOTQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.